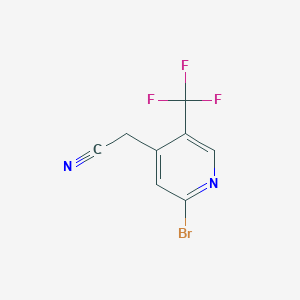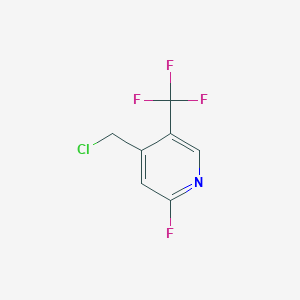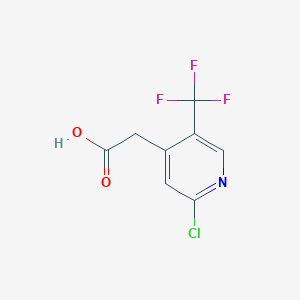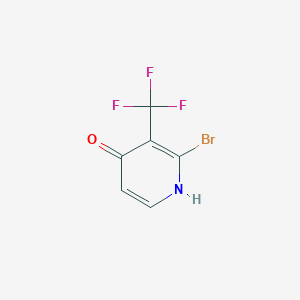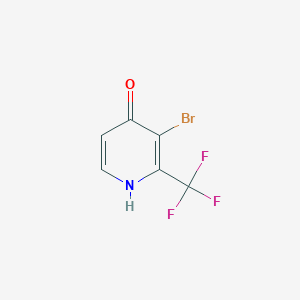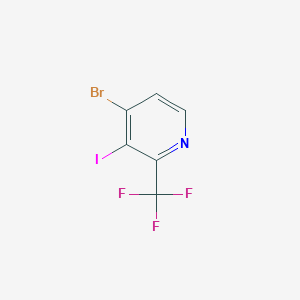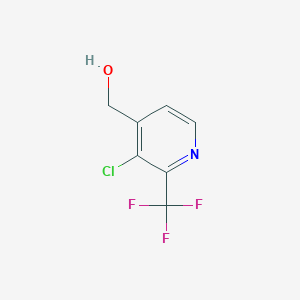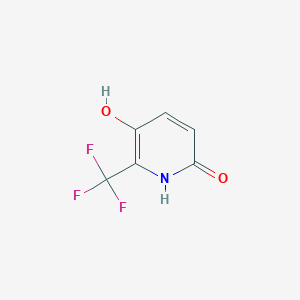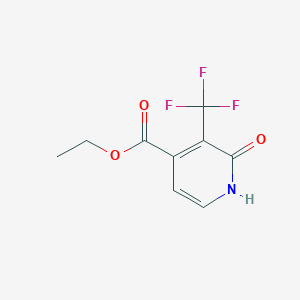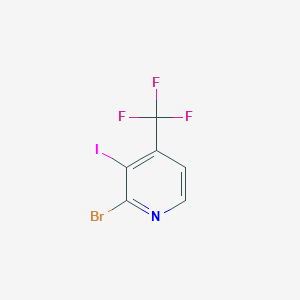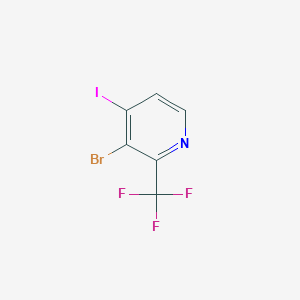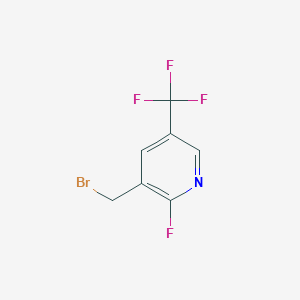![molecular formula C13H18BClN2O2 B1412259 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride CAS No. 1704081-85-5](/img/structure/B1412259.png)
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride
Vue d'ensemble
Description
The compound is a derivative of benzo[d]imidazole with a tetramethyl-1,3,2-dioxaborolan-2-yl group attached . Benzo[d]imidazoles are a class of organic compounds containing a benzene ring fused to an imidazole ring. The tetramethyl-1,3,2-dioxaborolan-2-yl group is a commonly used moiety in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a benzo[d]imidazole core with a tetramethyl-1,3,2-dioxaborolan-2-yl group attached at the 6-position .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the benzo[d]imidazole and tetramethyl-1,3,2-dioxaborolan-2-yl groups .Applications De Recherche Scientifique
Organic Synthesis
This compound is a boronic acid derivative, which is a crucial reagent in organic synthesis. It’s particularly used in Suzuki-Miyaura cross-coupling reactions , where it acts as a boron source to couple with various halides or pseudohalides. This reaction is widely used to form carbon-carbon bonds, a fundamental step in the synthesis of complex organic molecules.
Drug Discovery
In the realm of drug discovery, this compound can be utilized to create pharmacophores . Pharmacophores are parts of molecular structures that are responsible for a drug’s biological activity. By incorporating this compound into larger molecules, researchers can enhance the binding affinity and specificity of drugs to their targets.
Material Science
The boronate groups in the compound can be used to develop novel materials . For instance, they can be incorporated into polymers to create materials with unique properties, such as flame retardancy or the ability to form dynamic covalent bonds, which can be reversible under certain conditions.
Catalysis
Boronic acids and their derivatives are known to be effective catalysts . They can facilitate various chemical reactions, including esterifications and transborylations. This compound, due to its stability and reactivity, could be explored as a catalyst in such reactions.
Sensors and Indicators
The compound’s boronate moiety can interact with various analytes, making it useful in the development of chemical sensors . These sensors can detect the presence of specific substances, such as sugars or fluoride ions, which can bind to the boronate group and induce a measurable change.
Agricultural Chemistry
In agriculture, boronic acid derivatives can be used to synthesize plant growth regulators . These regulators can influence plant growth and development, and the compound could be a precursor in the synthesis of such agents.
Environmental Science
The compound’s ability to form stable complexes with various metals can be harnessed in environmental remediation . It could potentially be used to remove toxic metals from water or soil, aiding in the purification of contaminated environments.
Bioconjugation
Lastly, this compound can be used in bioconjugation techniques. It can be attached to biomolecules, such as proteins or antibodies, without disrupting their function. This is particularly useful in the field of targeted drug delivery, where the compound can help direct the drug to specific cells or tissues.
Orientations Futures
Propriétés
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)9-5-6-10-11(7-9)16-8-15-10;/h5-8H,1-4H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBBBFVYOSIVGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N=CN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole hydrochloride | |
CAS RN |
1704081-85-5 | |
| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,3-benzodiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



